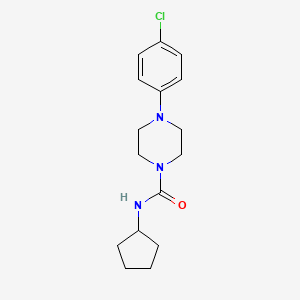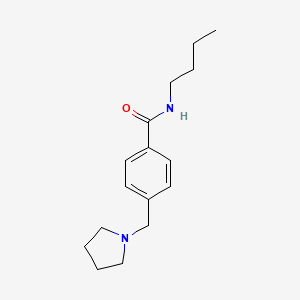![molecular formula C16H18N2O4S B4442210 N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442210.png)
N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to chromatin compaction and transcriptional repression. MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment, as well as its role in epigenetic research.
Mecanismo De Acción
MS-275 works by inhibiting N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide enzymes, which leads to an increase in histone acetylation and changes in chromatin structure. This can lead to changes in gene expression, including the activation of tumor suppressor genes and the inhibition of oncogenes. MS-275 has also been shown to have non-histone targets, such as the inhibition of heat shock protein 90 (Hsp90) and the induction of autophagy.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits proliferation, and sensitizes cells to other chemotherapy agents. MS-275 has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects. In non-cancer cells, MS-275 has been shown to induce autophagy, which is a cellular process that degrades and recycles damaged proteins and organelles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide enzymes, which makes it a valuable tool for studying the role of epigenetics in gene expression and disease. It has also been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, MS-275 also has limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on MS-275. One area of interest is its potential as a therapeutic agent in combination with other chemotherapy agents. MS-275 has been shown to sensitize cancer cells to other chemotherapy agents, and further studies could explore the optimal combinations and dosages for treating different types of cancer. Another area of interest is the development of more potent and selective N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide inhibitors. MS-275 is a valuable tool for studying the role of N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide enzymes in gene expression and disease, but there is still much to learn about the specific functions of different N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide isoforms. Finally, there is interest in exploring the potential of MS-275 in treating other diseases, such as HIV, malaria, and sickle cell anemia.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapy agents. MS-275 has also been studied for its potential in treating other diseases, such as HIV, malaria, and sickle cell anemia.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(2-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-10-12(8-9-13(11)18-23(3,20)21)16(19)17-14-6-4-5-7-15(14)22-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXCEOOHEMLXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)

![2-(methylthio)-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4442161.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442177.png)
![N,N,3-trimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442182.png)
![N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4442193.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4442201.png)
![N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4442208.png)
![5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442221.png)

![ethyl 1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4442231.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-2-furamide](/img/structure/B4442239.png)